![molecular formula C21H24FN3O3 B2859214 3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351630-76-6](/img/structure/B2859214.png)
3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
The compound “3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate” is a complex organic molecule. It contains a cyclohexyl group, a 4-fluorophenyl group, and a m-tolyl group (which is a toluene derivative with a substituent in the meta position), all connected through ureido (carbamate) linkages .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, a phenyl ring with a fluorine substituent, and a toluene derivative with a substituent in the meta position. These groups are connected through ureido (carbamate) linkages .Chemical Reactions Analysis
Ureido compounds, such as this one, can participate in a variety of chemical reactions. They can undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and isocyanates . They can also participate in reactions with other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes if it’s intended for use as a pharmaceutical .Scientific Research Applications
Analgesic Research
This compound shows promise in the field of analgesic research . Derivatives of similar structures have been synthesized and evaluated for their potential to relieve pain without the side effects associated with opioids . The structure of “3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate” suggests it could be a candidate for developing new analgesics that act on opioid-independent systems.
Medicinal Chemistry
In medicinal chemistry, this compound could be used to design pharmacophore models. These models help in identifying the structural features necessary to ensure the optimal interaction with a biological target, which is crucial for drug design and development .
Organic Synthesis
The compound could serve as a precursor in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This reaction is widely applied in creating carbon–carbon bonds, which are foundational in organic chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[(3-methylphenyl)carbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-14-4-2-5-17(12-14)23-20(26)24-18-6-3-7-19(13-18)28-21(27)25-16-10-8-15(22)9-11-16/h2,4-5,8-12,18-19H,3,6-7,13H2,1H3,(H,25,27)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHBDYKSVSWGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate |
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